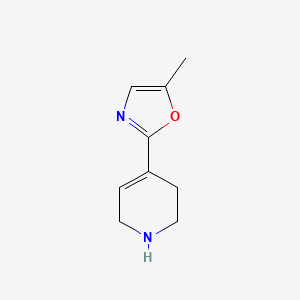
5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylmethylamine with 2-bromoacetyl-5-methyl-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Piperidine derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
科学的研究の応用
5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Uniqueness
5-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole is unique due to its specific combination of an oxazole ring and a tetrahydropyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
5-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2,6,10H,3-5H2,1H3 |
InChIキー |
HMDUNQMCXURMSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(O1)C2=CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


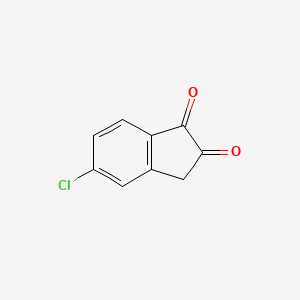
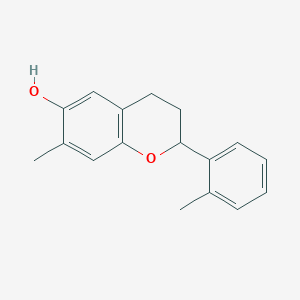
![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
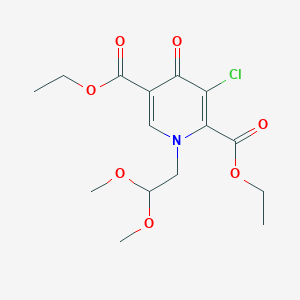
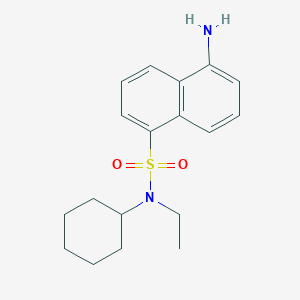
![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
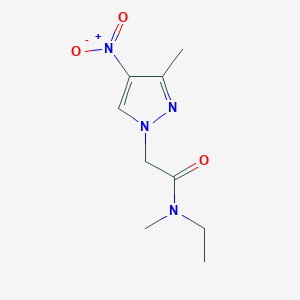

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
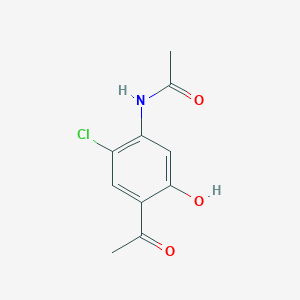
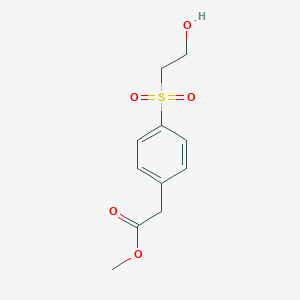
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)
